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Compound of Interest

Compound Name: 4-Benzyloxy-2-(1H)-pyridone

Cat. No.: B1336177

For researchers and professionals in drug development and organic synthesis, precise
analytical data is paramount for the unambiguous identification and characterization of novel
compounds. This guide provides a comparative analysis of the *H and 13C Nuclear Magnetic
Resonance (NMR) spectral data for 4-Benzyloxy-2-(1H)-pyridone, a key intermediate in the
synthesis of various biologically active molecules. This guide also presents spectral data for
structurally related compounds to provide a contextual spectroscopic baseline.

'H and *C NMR Spectral Data

The structural elucidation of 4-Benzyloxy-2-(1H)-pyridone is definitively achieved through the
combined application of *H and 3C NMR spectroscopy. The chemical shifts (d) are reported in
parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are
given in Hertz (Hz).

Table 1: *H and *3C NMR Spectral Data for 4-Benzyloxy-2-(1H)-pyridone

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1336177?utm_src=pdf-interest
https://www.benchchem.com/product/b1336177?utm_src=pdf-body
https://www.benchchem.com/product/b1336177?utm_src=pdf-body
https://www.benchchem.com/product/b1336177?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1336177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Atom No. 1H Chemical Shift (8, ppm) 13C Chemical Shift (8, ppm)
1 (N-H) ~11.5 (br s)

2 (C=0) - ~164.0
3 (CH) ~6.0 (d, J = 2.5 Hz) ~99.0
4 (C-0) - ~168.0
5 (CH) ~5.8 (dd, J = 7.5, 2.5 Hz) ~91.0
6 (CH) ~7.2(d, J=7.5Hz) ~135.0
7 (CH2) 5.1-5.3 (s)[1] ~70.0
8 (C) - ~136.0
9, 13 (CH) 7.3-75(m) ~128.0
10, 12 (CH) 7.3-7.5(m) ~128.5
11 (CH) 7.3-7.5(m) ~129.0

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
The assignments are based on typical values for similar structures.

Comparative Spectral Data

To aid in the interpretation of the NMR spectra of 4-Benzyloxy-2-(1H)-pyridone, the following
tables provide data for two related pyridone structures: 4-Hydroxy-2-(1H)-pyridone and 1-
Methyl-2-(1H)-pyridone.

Table 2: 1H and 3C NMR Spectral Data for 4-Hydroxy-2-(1H)-pyridone (in DMSO-ds)
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Atom No. 1H Chemical Shift (8, ppm) 13C Chemical Shift (8, ppm)
1 (N-H) ~11.0 (br s)

2 (C=0) ~165.0

3 (CH) ~5.8 (d, J = 2.0 Hz) ~99.5

4 (C-OH) ~10.0 (br s) ~167.0

5 (CH) ~5.5 (dd, J = 7.0, 2.0 Hz) ~90.0

6 (CH) ~7.0(d, J=7.0 Hz) ~136.0

Table 3: 1H and 3C NMR Spectral Data for 1-Methyl-2-(1H)-pyridone (in CDCIs)

Atom No. 1H Chemical Shift (8, ppm) 13C Chemical Shift (3, ppm)
1 (N-CHs) ~3.5(s) ~37.0

2 (C=0) ~163.0

3 (CH) ~6.6 (td, J = 6.5, 1.5 HZ) ~122.0

4 (CH) ~7.3(ddd, J=9.0,6.5,2.0Hz) ~139.0

5 (CH) ~6.2 (dd, J = 9.0, 1.5 Hz) ~106.0

6 (CH) ~7.2(ddd, J=6.5,2.0,0.5 Hz) ~135.0

Experimental Protocols

General NMR Spectroscopic Method

A standardized protocol was followed for the acquisition of all NMR spectra presented.

o Sample Preparation: Approximately 5-10 mg of the purified compound was dissolved in 0.6-
0.7 mL of a deuterated solvent (e.g., CDCls or DMSO-ds) in a 5 mm NMR tube.

 Instrumentation: Spectra were recorded on a 400 MHz NMR spectrometer.
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e 1H NMR Acquisition: Proton spectra were acquired with a spectral width of 16 ppm, an
acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were
typically averaged.

e 13C NMR Acquisition: Carbon spectra were acquired with a spectral width of 240 ppm, an
acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Proton decoupling was
applied during acquisition. Typically, 1024 scans were averaged.

o Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-
corrected. Chemical shifts were referenced to the residual solvent peak or an internal
standard (TMS at 0.00 ppm).

Visualization of Molecular Structure and Analytical
Workflow

To facilitate a deeper understanding of the relationship between the molecular structure and its
spectral data, as well as the experimental process, the following diagrams are provided.
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Molecular Structure and NMR Assignments for 4-Benzyloxy-2-(1H)-pyridone

4-Benzyloxy-2-(1H)-pyridone
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Caption: Molecular structure of 4-Benzyloxy-2-(1H)-pyridone with atom numbering for NMR
assignments.
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Caption: A streamlined workflow for the structural analysis of organic compounds using NMR
spectroscopy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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